5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl-
Overview
Description
5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl- is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by its unique bicyclic structure, which includes a pyrrolo and imidazole ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl- can be achieved through several methods. One common approach involves a three-component reaction of ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane . This reaction typically proceeds under mild conditions and results in the formation of the desired compound along with other related heterocycles.
Another method involves the cyclization of levulinic acid with α-aminohydroxamic acids or α-amino acid phenylhydrazides . Additionally, the cyclization of γ-oxo esters with α-aminoamides or phenylhydrazides of α-amino acids has been reported . These methods provide efficient routes to construct the hexahydropyrrolo[1,2-a]imidazol-5-one framework.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the development of greener and more sustainable methods, such as using renewable starting materials and minimizing waste, is an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl- has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound has shown potential as a bioactive molecule with applications in drug discovery.
Medicine: The compound’s derivatives, such as dimiracetam, have been studied for their potential use in treating cognitive deficits and neuropathic pain. Additionally, its peptidomimetic properties make it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. For example, dimiracetam, a derivative of this compound, exerts its effects by modulating neurotransmitter systems in the brain, leading to improved cognitive function and pain relief . The compound’s bicyclic γ-lactam structure allows it to act as a peptidomimetic, interacting with protein targets and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[1,2-a]pyrimidin-6-ones: These compounds share a similar bicyclic structure and have been studied for their bioactive properties.
Dihydropyrrolo[1,2-a]imidazole-2,5-diones: These compounds are synthesized through similar cyclization reactions and have applications in medicinal chemistry.
Uniqueness
5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl- stands out due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry, combined with its bioactive potential, makes it a unique and valuable compound for various research applications.
Properties
IUPAC Name |
7a-hydroxy-2-methyl-1,3,6,7-tetrahydropyrrolo[1,2-c]imidazol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-8-4-7(11)3-2-6(10)9(7)5-8/h11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQSAAREYHXMGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC(=O)N2C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90520282 | |
Record name | 7a-Hydroxy-2-methylhexahydro-5H-pyrrolo[1,2-c]imidazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90520282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89003-45-2 | |
Record name | 7a-Hydroxy-2-methylhexahydro-5H-pyrrolo[1,2-c]imidazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90520282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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